2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde
Overview
Description
2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde is an organic compound with the molecular formula C12H9NO4 It is a derivative of naphthalene, where the naphthalene ring is substituted with a methoxy group at the 2-position, a nitro group at the 6-position, and a formyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde typically involves the nitration of 2-methoxynaphthalene followed by formylation The nitration process introduces the nitro group at the 6-position of the naphthalene ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and formylation processes, ensuring consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Methoxy-6-nitronaphthalene-1-carboxylic acid.
Reduction: 2-Methoxy-6-aminonaphthalene-1-carboxaldehyde.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-nitronaphthalene: Lacks the formyl group at the 1-position.
6-Methoxy-2-nitronaphthalene: Has the methoxy and nitro groups at different positions.
2-Methoxy-6-nitrobenzaldehyde: Contains a benzene ring instead of a naphthalene ring.
Uniqueness
2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the naphthalene ring allows for diverse chemical transformations and interactions.
Properties
IUPAC Name |
2-methoxy-6-nitronaphthalene-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12-5-2-8-6-9(13(15)16)3-4-10(8)11(12)7-14/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZILWYUARZODK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372755 | |
Record name | 2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681461-67-6 | |
Record name | 2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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